molecular formula C10H18ClNO2S B2829888 Tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate CAS No. 2377004-39-0

Tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate

Cat. No. B2829888
CAS RN: 2377004-39-0
M. Wt: 251.77
InChI Key: WVKBZINDMBNOFY-HTQZYQBOSA-N
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Description

The tert-butyl group is a functional group in organic chemistry with the formula -C(CH3)3. It’s derived from butane and consists of a central carbon atom bonded to three methyl groups and the remaining bond attached to the rest of the molecule .


Molecular Structure Analysis

The molecular structure of a compound with a tert-butyl group would include this group attached to the rest of the molecule. The exact structure would depend on the other components of the molecule .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a tert-butyl group would depend on the other components of the molecule. These could include properties like molecular weight, melting point, boiling point, solubility, and stability .

Scientific Research Applications

Versatile Intermediates for Asymmetric Synthesis
Tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate and related compounds are highly versatile intermediates for the asymmetric synthesis of amines. This includes the preparation of N-tert-butanesulfinyl imines, which are key for synthesizing a wide range of enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, as well as alpha- and beta-amino acids. This methodology leverages the tert-butanesulfinyl group's role as an activating and chiral directing group that is easily removed post-reaction (Ellman, Owens, & Tang, 2002).

Chiral Auxiliary and Building Block in Peptide Synthesis
The compound acts as a chiral auxiliary in the synthesis of enantiomerically pure compounds, demonstrating its utility in complex chemical transformations. For example, it has been used in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and as a chiral building block in dipeptide synthesis. This showcases its effectiveness in facilitating stereoselective chemical reactions and its comparison with other chiral auxiliaries for similar transformations (Studer, Hintermann, & Seebach, 1995).

Synthetic Precursor for Medicinally Significant Candidates
The synthesis and characterization of tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate derivatives from L-Serine highlights its role as an important synthetic precursor for the development of medicinally significant candidates. This includes its application in the synthesis of N-Boc protected oxazolidines, illustrating its value in producing key intermediates for further pharmaceutical development (Khadse & Chaudhari, 2015).

Catalysis and Dynamic Kinetic Resolution
The compound also finds applications in catalysis and dynamic kinetic resolution, serving as a novel chiral auxiliary. It facilitates stereoselective carbon-carbon bond formation, showcasing its potential in the development of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are essential for synthesizing biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, in medicinal chemistry, the mechanism of action often refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards associated with a compound containing a tert-butyl group would depend on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and handling information .

properties

IUPAC Name

tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2S/c1-10(2,3)14-9(13)12-5-7(11)8(6-12)15-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKBZINDMBNOFY-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3R,4R)-3-chloro-4-methylsulfanylpyrrolidine-1-carboxylate

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